molecular formula C16H14FNO4S2 B2779085 5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034488-97-4

5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No. B2779085
CAS RN: 2034488-97-4
M. Wt: 367.41
InChI Key: NCUBHJDNFGXQHP-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, also known as compound X, is a synthetic compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential as a therapeutic agent in the treatment of various diseases, including cancer. In

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Synthesis of 9,10-Diarylanthracenes

Researchers have employed this compound in the synthesis of 9,10-diarylanthracenes. These molecules find applications as molecular switches, sensors, and materials in organic electronics. The compound’s unique structure contributes to the diversity of accessible anthracene derivatives .

Anti-Inflammatory and Analgesic Activities

In the realm of medicinal chemistry, derivatives of this compound have shown promise. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities. Its ulcerogenic index was comparable to indomethacin and celecoxib .

Biological Potential of Indole Derivatives

Indole derivatives, including the compound , have been investigated for their biological activities. These compounds often exhibit diverse pharmacological effects. Researchers have explored their potential as anti-inflammatory agents, analgesics, and more .

properties

IUPAC Name

5-fluoro-2-methoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S2/c1-21-14-6-4-11(17)9-16(14)24(19,20)18-10-12-5-7-13(22-12)15-3-2-8-23-15/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUBHJDNFGXQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

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